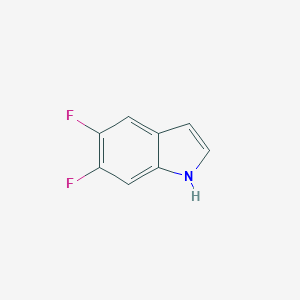

5,6-Difluoroindol

Descripción general

Descripción

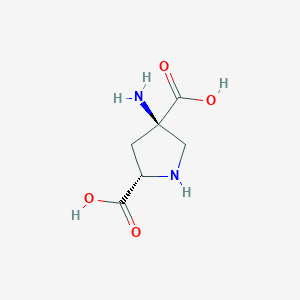

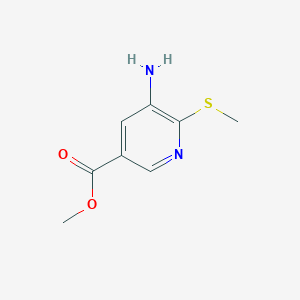

5,6-Difluoroindole is a heterocyclic aromatic compound that can be synthesized from various starting materials. It is a structural isomer of 5-fluoroindole, and is known to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. This compound has been studied extensively in recent years and has been found to be a promising agent for the treatment of a variety of diseases.

Aplicaciones Científicas De Investigación

Síntesis orgánica

5,6-Difluoroindol es una materia prima y un intermedio importantes que se utilizan en la síntesis orgánica . Se puede utilizar para sintetizar una variedad de moléculas orgánicas complejas, contribuyendo al desarrollo de nuevos compuestos químicos.

Productos farmacéuticos

En el campo de los productos farmacéuticos, this compound sirve como un intermedio clave . Se puede utilizar en la síntesis de varios compuestos farmacéuticos, lo que podría conducir al desarrollo de nuevos medicamentos y tratamientos.

Agroquímicos

This compound también se utiliza en la producción de agroquímicos . Puede contribuir a la creación de nuevos pesticidas, herbicidas y otros productos químicos agrícolas que ayudan a proteger los cultivos y aumentar el rendimiento.

Colorantes

En la industria de los colorantes, this compound se puede utilizar como precursor o intermedio . Puede contribuir al desarrollo de nuevos colorantes y pigmentos con propiedades mejoradas como la solidez del color, el brillo y la resistencia a las condiciones ambientales.

Actividades biológicas

This compound se ha sintetizado en una nueva auxina de fluoroindol, ácido this compound-3-acético (5,6-F2-IAA), mediante la indolización de Fischer . Este compuesto ha mostrado una actividad de elongación más fuerte en los segmentos de coleóptilo de avena que el ácido indol-3-acético (IAA) . También induce la formación y promueve el crecimiento de raíces laterales de plántulas de frijol mungo .

Actividad inhibitoria sobre el crecimiento del hipocótilo

De las IAA monofluoro y difluoro sintéticas, el ácido this compound-3-acético (5,6-F2-IAA) tuvo la actividad inhibitoria más fuerte sobre el crecimiento del hipocótilo de la col china . Esto sugiere posibles aplicaciones en la regulación del crecimiento de las plantas y el manejo de los cultivos.

Safety and Hazards

Mecanismo De Acción

Target of Action

5,6-Difluoroindole primarily targets the mycobacterial membrane protein large 3 (MmpL3) transporter. This protein is crucial for the transport of trehalose monomycolate, a key component in the biosynthesis of mycolic acids, which are essential for the integrity and virulence of the mycobacterial cell wall .

Mode of Action

The compound interacts with the MmpL3 transporter by binding to its active site. This binding inhibits the transporter’s function, leading to a disruption in the synthesis of mycolic acids. Consequently, this impairs the formation of the mycobacterial cell wall, rendering the bacteria vulnerable and leading to cell death .

Biochemical Pathways

By inhibiting MmpL3, 5,6-Difluoroindole affects the mycolic acid biosynthesis pathway. This pathway is critical for the production of mycolic acids, which are long-chain fatty acids that form a major component of the mycobacterial cell wall. The disruption of this pathway results in weakened cell walls and increased susceptibility to environmental stresses and immune responses .

Pharmacokinetics

The pharmacokinetics of 5,6-Difluoroindole, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It undergoes metabolic transformation in the liver and is eventually excreted via the kidneys. The efficiency of these processes determines the compound’s bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of MmpL3 by 5,6-Difluoroindole leads to the accumulation of trehalose monomycolate and a subsequent decrease in mycolic acid production. This results in compromised cell wall integrity, leading to cell lysis and death. At the cellular level, this manifests as a reduction in bacterial load and an improvement in infection outcomes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5,6-Difluoroindole. For instance, acidic environments may enhance the compound’s stability and efficacy, while extreme temperatures could degrade its structure. Additionally, interactions with other drugs or compounds could either potentiate or inhibit its action .

: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells : 5,6-Difluoroindole | 169674-01-5 - MilliporeSigma

Análisis Bioquímico

Biochemical Properties

As a derivative of indole, it may interact with various enzymes, proteins, and other biomolecules in a manner similar to other indole derivatives .

Cellular Effects

Indole derivatives are known to play significant roles in cell biology, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .

Metabolic Pathways

Indole and its derivatives are known to be involved in various metabolic pathways, including those involving enzymes and cofactors .

Propiedades

IUPAC Name |

5,6-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVSNMPGFSFANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381099 | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-01-5 | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

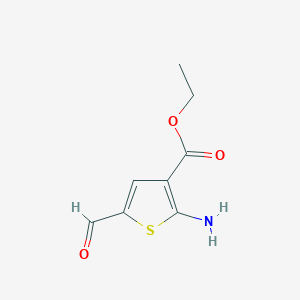

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)